molecular formula C12H15BrN2OS B4586950 2-bromo-N-(butylcarbamothioyl)benzamide

2-bromo-N-(butylcarbamothioyl)benzamide

Cat. No.: B4586950
M. Wt: 315.23 g/mol
InChI Key: XKGXJYULYOXNIA-UHFFFAOYSA-N
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Description

2-bromo-N-(butylcarbamothioyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position of the benzene ring and a butylcarbamothioyl group attached to the nitrogen atom of the benzamide structure

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(butylcarbamothioyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with butylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiourea to introduce the carbamothioyl group, forming the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(butylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the carbamothioyl group can yield corresponding amines or thiols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Mechanism of Action

The mechanism of action of 2-bromo-N-(butylcarbamothioyl)benzamide involves its interaction with specific molecular targets, leading to its biological effects. For example, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungal cells, leading to cell death . The compound may also inhibit key enzymes involved in fungal metabolism, further contributing to its antifungal properties.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-phenylbenzamide: Similar structure but lacks the butylcarbamothioyl group.

    N-(butylcarbamothioyl)benzamide: Similar structure but lacks the bromine atom.

    2-bromo-N-(methylcarbamothioyl)benzamide: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

2-bromo-N-(butylcarbamothioyl)benzamide is unique due to the presence of both the bromine atom and the butylcarbamothioyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-(butylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2OS/c1-2-3-8-14-12(17)15-11(16)9-6-4-5-7-10(9)13/h4-7H,2-3,8H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGXJYULYOXNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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